molecular formula C10H9NO B043990 5-isocyanato-2,3-dihydro-1H-indene CAS No. 120912-37-0

5-isocyanato-2,3-dihydro-1H-indene

Cat. No.: B043990
CAS No.: 120912-37-0
M. Wt: 159.18 g/mol
InChI Key: PYJJKIOYUUDDDM-UHFFFAOYSA-N
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Description

5-Indanyl isocyanate is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol . It is characterized by the presence of an isocyanate group (-NCO) attached to an indane ring structure. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Indanyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 5-indanyl amine with phosgene (COCl2) under controlled conditions . This method requires careful handling due to the toxicity of phosgene. Another method involves the use of non-phosgene routes, such as the reaction of 5-indanyl amine with carbon monoxide and a suitable catalyst .

Industrial Production Methods

Industrial production of 5-indanyl isocyanate typically follows the phosgene route due to its efficiency and high yield. there is ongoing research to develop safer and more environmentally friendly methods, such as the use of dimethyl carbonate or urea as alternative reagents .

Chemical Reactions Analysis

Types of Reactions

5-Indanyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 5-indanyl isocyanate include amines, alcohols, and water. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions with 5-indanyl isocyanate include ureas, carbamates, and polyurethanes . These products have various applications in materials science and industrial chemistry.

Mechanism of Action

The mechanism of action of 5-indanyl isocyanate involves the reactivity of the isocyanate group (-NCO). This group readily reacts with nucleophiles, such as amines and alcohols, to form stable covalent bonds . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-indanyl isocyanate include:

Uniqueness

5-Indanyl isocyanate is unique due to its indane ring structure, which imparts specific chemical and physical properties. This structure influences its reactivity and the types of products formed in reactions .

Properties

IUPAC Name

5-isocyanato-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-11-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJJKIOYUUDDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407428
Record name 5-Indanyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120912-37-0
Record name 5-Indanyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Indanyl isocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 5-aminoindane (25 g) in anhydrous diethyl ether (1250 ml), under an atmosphere of nitrogen, at 0° C. was added triphosgene (18.3 g). The mixture was stirred at 0° C. for 2 min then triethylamine (64.7 ml) was added until pH8. The mixture was stirred at 0° C. for 10 min then at. 10° C. for 10 min. The undissolved solids were filtered off and the filtrate evaporated in vacuo. The residue was distilled at 100° C./1 mbar to afford the title compound (20 g). 1H NMR (360 MHz, CDCl3) δ2.07 (2H, quin, J=7.5 Hz), 2.86 (4H, m), 6.84 (1H, dd, J=7.9 and 2.0 Hz), 6.94 (1H, s), 7.13 (1H, d, J=7.9 Hz).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step One
Quantity
64.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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